Methyl 1-isocyanocyclohexaneacetate
Description
Methyl 1-isocyanocyclohexaneacetate is a cyclohexane-derived compound featuring an isocyano (-NC) group and a methyl ester moiety. The compound’s structure combines the reactivity of the isocyano group—a versatile functional group in organic synthesis—with the steric and electronic effects of the cyclohexane ring and ester group. Potential applications include its use as a building block in pharmaceuticals, agrochemicals, or polymer chemistry, though further research is required to confirm these uses.
Properties
CAS No. |
730964-83-7 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl 2-(1-isocyanocyclohexyl)acetate |
InChI |
InChI=1S/C10H15NO2/c1-11-10(8-9(12)13-2)6-4-3-5-7-10/h3-8H2,2H3 |
InChI Key |
GGHBYAHUPWLQMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCCC1)[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two main stages:
- Formation of the methyl cyclohexaneacetate ester backbone.
- Introduction of the isocyanate functional group onto the cyclohexane ring.
These steps can be achieved through classical esterification and isocyanation reactions, respectively.
Esterification to Form Methyl Cyclohexaneacetate Derivatives
The ester moiety is generally prepared by reacting cyclohexaneacetic acid or its derivatives with methanol under acidic catalysis or via transesterification methods.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Cyclohexaneacetic acid + Methanol + Acid catalyst (e.g., sulfuric acid) | Reflux, removal of water to drive equilibrium |
| Transesterification | Cyclohexaneacetic acid esters + Methanol + Catalyst | Alternative when starting from other esters |
Reaction Summary:
$$
\text{Methylcyclohexylamine} + \text{CO}_2 + \text{Dehydrating agent} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}
$$
This method is advantageous for avoiding the use of toxic phosgene and is suitable for industrial scale-up.
Industrial Production Techniques
- Continuous flow reactors are employed for large-scale synthesis to improve safety and efficiency.
- Automated reagent addition and precise temperature control are standard to optimize yield and purity.
- Post-reaction purification typically involves distillation under reduced pressure to isolate the pure isocyanate ester.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Esterification + Phosgene route | Cyclohexaneacetic acid → methyl ester + amine | Phosgene, triethylamine, organic solvent, 0–25 °C | Well-established, high yield | Use of toxic phosgene |
| Direct isocyanation via CO2 | Methylcyclohexylamine | CO2, organic base (triethylamine), dehydrating agent, solvent, –10 to 60 °C | Phosgene-free, safer industrial process | Requires careful control of conditions |
Research and Patent Insights
- Patent CN1521162A describes the synthesis of methylcyclohexyl isocyanate derivatives via reaction of methylcyclohexylamine with carbon dioxide under alkaline conditions and dehydrating agents, emphasizing the use of organic bases and phosphorus-based dehydrating agents in solvents like acetonitrile or toluene.
- Industrial processes often utilize continuous flow systems for safety and efficiency in handling reactive intermediates such as isocyanates.
- Esterification methods for related cyclohexyl acetate compounds are well-documented, involving reflux with acetic acid and acid catalysts, followed by distillation to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isocyanocyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolines.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxazolines.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of urea or carbamate derivatives.
Scientific Research Applications
Methyl 1-isocyanocyclohexaneacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of methyl 1-isocyanocyclohexaneacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 1-isocyanocyclohexaneacetate with structurally related compounds:
*Inferred structure; †Calculated based on analogous compounds.
Key Observations:
- Reactivity: The isocyano group in this compound and ethyl isocyanoacetate enables nucleophilic additions or cycloadditions, whereas hexamethylene diisocyanate’s isocyanate groups react with alcohols or amines to form polymers .
- Applications: While hexamethylene diisocyanate is industrially significant in polyurethane production , this compound’s applications remain speculative without direct data.
Physicochemical Properties
Limited data exist for this compound, but comparisons can be drawn:
- Molecular Weight: Higher than ethyl isocyanoacetate (113.11 vs. ~181.23) due to the cyclohexane ring .
- Polarity: The ester and isocyano groups increase polarity compared to 1-methylcyclohexyl acetate, which lacks the isocyano moiety .
- Stability: Isocyano compounds are generally moisture-sensitive, requiring inert storage conditions, similar to hexamethylene diisocyanate .
Biological Activity
Methyl 1-isocyanocyclohexaneacetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, including antibacterial, antifungal, antimalarial, and anticancer properties, supported by data tables and relevant case studies.
Overview of Isocyanide Compounds
Isocyanides are known for their diverse biological activities and are often incorporated into various synthetic pathways for the development of pharmaceuticals. The presence of the isocyanide functional group contributes significantly to the biological profile of compounds, making them valuable in drug discovery and development .
Antibacterial Activity
This compound exhibits notable antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 0.2 |
| Staphylococcus aureus | <0.1 |
| Bacillus subtilis | <0.1 |
| Klebsiella pneumoniae | 0.4 |
| Pseudomonas aeruginosa | >50 |
| Mycobacterium tuberculosis | 5.0 |
The compound's effectiveness against these pathogens suggests its potential utility in treating infections caused by resistant strains .
Antifungal Activity
In addition to antibacterial effects, this compound also demonstrates antifungal activity. The following table presents the IC50 values for various fungal strains.
| Fungus | IC50 (μg/mL) |
|---|---|
| Candida albicans | 4.0 |
| Aspergillus niger | 2.0 |
The compound shows significant promise in combating fungal infections, particularly those caused by Candida species .
Antimalarial Activity
Research has indicated that this compound possesses antimalarial properties, with specific activity against Plasmodium falciparum. The following table summarizes the findings.
| Plasmodium Strain | IC50 (μM) |
|---|---|
| P. falciparum K1 | 277 |
| P. falciparum NF54 | 121 |
These results highlight the compound's potential as a therapeutic agent in malaria treatment, especially given the rising resistance to conventional antimalarial drugs .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The following table summarizes the cytotoxicity data.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A2780 (ovarian cancer) | 16 |
| MDA-MB-231 (triple-negative breast cancer) | 24 |
These findings suggest that the compound may inhibit the growth of certain cancer cells, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
A study conducted on isocyano compounds indicated that they could serve as lead compounds for developing new antibiotics and antifungals due to their unique mechanisms of action . Furthermore, the structural diversity of isocyanides allows for modifications that can enhance their biological activity, as evidenced by various synthetic derivatives showing improved efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-isocyanocyclohexaneacetate, and how can reaction conditions be optimized?
- The synthesis of isocyanates often involves nucleophilic substitution or cycloaddition reactions. For analogous compounds like ethyl isocyanoacetate (), methods such as the Curtius reaction or treatment of amines with phosgene derivatives are common. Optimization may include temperature control (e.g., maintaining sub-zero conditions to prevent side reactions) and solvent selection (e.g., anhydrous THF or DMF). Characterization via H/C NMR and IR spectroscopy is critical to confirm the isocyanate functional group (stretching ~2100–2270 cm) .
Q. How should researchers safely handle this compound in laboratory settings?
- Isocyanates are hazardous due to respiratory and dermal toxicity. Safety protocols from analogous compounds (e.g., methyl thioisocyanate, ) recommend:
- Use of fume hoods and PPE (nitrile gloves, lab coats, safety goggles).
- Immediate neutralization of spills with sodium bicarbonate or specialized absorbents.
- Storage under inert gas (argon/nitrogen) to prevent hydrolysis.
- Emergency measures include inhalation first aid (fresh air, artificial respiration) as outlined in SDS documents .
Q. What analytical techniques are most effective for characterizing this compound?
- Key methods include:
- NMR Spectroscopy : To confirm cyclohexane ring geometry and ester/isocyanate functionality.
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- Infrared Spectroscopy : To identify the isocyanate group’s distinct absorption band.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity in reactions like [2+2] or [4+1] cycloadditions. Solvent effects (e.g., PCM models) and steric hindrance from the cyclohexane ring must be incorporated. Validation via experimental kinetic studies (e.g., monitoring reaction progress with C NMR) is advised .
Q. What strategies resolve contradictions in reported bioactivity data for isocyanate derivatives?
- Discrepancies may arise from differences in purity, stereochemistry, or assay conditions. For example, bioactivity studies on 6-(methylthio)hexyl isothiocyanate () highlight the need for:
- Rigorous purification (e.g., column chromatography, recrystallization).
- Stereochemical analysis (e.g., chiral HPLC, X-ray crystallography).
- Standardized biological assays (e.g., consistent cell lines or enzyme concentrations).
Q. How can this compound be utilized in designing novel heterocyclic compounds?
- The isocyanate group enables access to heterocycles like oxazolidinones or imidazoles. For example:
- Stepwise Synthesis : React with primary amines to form urea intermediates, followed by cyclization.
- Catalytic Approaches : Use Lewis acids (e.g., ZnCl) to facilitate intramolecular reactions.
- Mechanistic studies (e.g., isotopic labeling) can elucidate reaction pathways .
Methodological Guidance
Q. What experimental design principles mitigate hydrolysis of the isocyanate group during storage?
- Hydrolysis susceptibility requires:
- Anhydrous Conditions : Store in sealed containers with molecular sieves.
- Low-Temperature Storage : –20°C to slow degradation.
- Stability Monitoring : Periodic FT-IR or LC-MS analysis to detect hydrolysis products (e.g., carbamic acids) .
Q. How can researchers validate synthetic yields when scaling up this compound production?
- Scale-up challenges include exothermic reactions and mixing inefficiencies. Strategies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
